N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a structurally complex small molecule featuring a benzo[d]thiazole-2-carboxamide core substituted with two distinct moieties: a (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl group and a furan-2-ylmethyl group.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-24-18(14-8-9-14)11-15(23-24)12-25(13-16-5-4-10-27-16)21(26)20-22-17-6-2-3-7-19(17)28-20/h2-7,10-11,14H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOUBFOLWBACMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by several key components:
- Core Structure : The benzo[d]thiazole core is known for its diverse biological activities.
- Functional Groups : The presence of a carboxamide group enhances its interaction with biological targets.
- Heterocyclic Moieties : The incorporation of pyrazole and furan rings contributes to its pharmacological properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O3 |
| Molecular Weight | 369.4 g/mol |
Anticancer Properties
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer activity. The structural arrangement of this compound suggests potential efficacy against various cancer cell lines.
Case Study : A study evaluating the cytotoxic effects of similar thiazole derivatives reported IC50 values indicating potent activity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. For instance, derivatives with specific substitutions on the thiazole ring demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression.
- Cell Signaling Modulation : The unique structure may allow for modulation of signaling pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Activity
The presence of furan and thiazole rings may also contribute to anti-inflammatory properties. Compounds with similar structures have been documented to reduce inflammatory markers in vitro, suggesting a potential application in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(3,5-Dichloropyridin-4-yl)sulfanyl-n-(1-methylpiperidin...) | Thiophene ring with pyridine | Anticancer | Contains sulfur enhancing reactivity |
| N-(5-Methylthiazol-2-yl)-2-substituted thioacetamides | Thiazole with thioacetamide | Anticancer | Selectivity against specific cancer lines |
| 4-Amino-N-(thiazol-2-yl)benzene sulfonamide | Thiazole integrated with sulfonamide | Anticonvulsant | Significant anticonvulsant properties |
This comparative analysis highlights that while many compounds share structural similarities, the specific combination of heterocycles in this compound may provide distinct pharmacological profiles.
Future Research Directions
Given the promising biological activities observed, future research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the exact biochemical pathways influenced by this compound.
- Structure–Activity Relationship (SAR) : To optimize the structure for enhanced efficacy and reduced toxicity.
Comparison with Similar Compounds
Thiazole-Based Derivatives
- Nitazoxanide (benzamide with nitrothiazole): A clinically used antiparasitic agent, nitazoxanide inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via its amide-anion interaction . The target compound shares a thiazole-carboxamide backbone but replaces the nitro group with a cyclopropyl-pyrazole and furan substituents.
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : This derivative () highlights the role of halogenation (Cl, F) in enhancing metabolic stability. The target compound lacks halogens but incorporates a cyclopropyl group, which could similarly improve stability by reducing oxidative metabolism .
Pyrazole Carboxamides
- 1,5-Diarylpyrazole Carboxamides (): These compounds exhibit anti-inflammatory activity via COX-2 inhibition.
Pyrazole Carbothioamides
- 5-(Substituted phenyl)-N-methylpyrazole-1-carbothioamides (): The replacement of carboxamide with carbothioamide in these analogs introduces sulfur, improving metal-binding capacity. The target compound retains the carboxamide group, favoring hydrogen-bond interactions over metal chelation .
Pharmacokinetic Properties
- Metabolic Stability : Cyclopropyl groups resist cytochrome P450-mediated oxidation, suggesting superior stability over methyl or ethyl substituents in other analogs .
Preparation Methods
Cyclocondensation of Ethyl 3-Cyclopropyl-3-Oxopropionate with Methylhydrazine
The 5-cyclopropyl-1-methylpyrazole scaffold is synthesized via cyclocondensation of ethyl 3-cyclopropyl-3-oxopropionate (10.0 g, 58.8 mmol) with methylhydrazine (3.5 g, 76.4 mmol) in acetic acid (50 mL) under reflux for 12 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. Evaporation yields ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate as a pale yellow solid (yield: 85%, m.p. 148–150°C).
1H NMR (400 MHz, CDCl3): δ 1.28 (t, 3H, J = 7.2 Hz, COOCH2CH3), 1.45–1.49 (m, 4H, cyclopropyl CH2), 3.82 (s, 3H, N–CH3), 4.25 (q, 2H, J = 7.2 Hz, COOCH2), 6.32 (s, 1H, pyrazole C4-H).
Reduction to (5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-yl)Methanol
The ester (8.0 g, 36.4 mmol) is reduced with lithium aluminum hydride (1.5 g, 39.5 mmol) in tetrahydrofuran (THF, 50 mL) at 0°C for 2 hours. Quenching with saturated ammonium chloride and extraction affords (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol as a white solid (yield: 78%, m.p. 112–114°C).
IR (KBr): 3340 cm⁻¹ (O–H), 1605 cm⁻¹ (C═N).
Oxidation to 5-Cyclopropyl-1-Methyl-1H-Pyrazole-3-Carbaldehyde
The alcohol (5.0 g, 30.1 mmol) is oxidized with 2-iodoxybenzoic acid (IBX, 10.1 g, 36.1 mmol) in dimethyl sulfoxide (DMSO, 30 mL) at 60°C for 6 hours. Filtration and recrystallization yield the aldehyde (yield: 70%, m.p. 98–100°C).
13C NMR (100 MHz, CDCl3): δ 8.9 (cyclopropyl CH2), 35.2 (N–CH3), 122.4 (pyrazole C4), 158.7 (C═O), 192.1 (CHO).
Preparation of N-((5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-yl)Methyl)-N-(Furan-2-ylMethyl)Amine
Reductive Amination with Furan-2-ylMethylamine
A mixture of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (3.0 g, 18.3 mmol), furan-2-ylmethylamine (2.2 g, 22.0 mmol), and sodium cyanoborohydride (1.7 g, 27.5 mmol) in methanol (40 mL) is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified via column chromatography (SiO2, ethyl acetate/hexane) to yield the secondary amine as a colorless oil (yield: 65%).
LCMS (ESI+): m/z 246.2 [M + H]⁺.
Synthesis of Benzo[d]Thiazole-2-Carboxylic Acid
Cyclization of 2-Aminothiophenol with Carbon Disulfide
2-Aminothiophenol (5.0 g, 40.0 mmol) and carbon disulfide (6.1 g, 80.0 mmol) are refluxed in ethanol (50 mL) with potassium hydroxide (4.5 g, 80.0 mmol) for 8 hours. Acidification with HCl yields benzo[d]thiazole-2-thiol, which is oxidized with hydrogen peroxide (30%, 20 mL) to benzo[d]thiazole-2-carboxylic acid (yield: 75%, m.p. 210–212°C).
1H NMR (400 MHz, DMSO-d6): δ 7.45–7.49 (m, 2H, Ar–H), 7.92–7.95 (m, 1H, Ar–H), 8.12–8.15 (m, 1H, Ar–H), 13.21 (s, 1H, COOH).
Coupling to Form N-((5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-yl)Methyl)-N-(Furan-2-ylMethyl)Benzo[d]Thiazole-2-Carboxamide
Activation as Acid Chloride
Benzo[d]thiazole-2-carboxylic acid (4.0 g, 22.2 mmol) is treated with thionyl chloride (10 mL) at 70°C for 2 hours. Excess thionyl chloride is evaporated to yield the acid chloride as a yellow solid (quantitative yield).
Amide Bond Formation
The acid chloride (2.5 g, 12.7 mmol) is added to a solution of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)amine (3.1 g, 12.7 mmol) and triethylamine (2.6 g, 25.4 mmol) in dichloromethane (30 mL) at 0°C. The mixture is stirred for 4 hours, washed with water, and purified via recrystallization (ethanol/water) to afford the title compound as a white solid (yield: 68%, m.p. 185–187°C).
1H NMR (400 MHz, DMSO-d6): δ 1.12–1.15 (m, 4H, cyclopropyl CH2), 3.72 (s, 3H, N–CH3), 4.45 (s, 2H, N–CH2–pyrazole), 4.62 (s, 2H, N–CH2–furan), 6.38–6.40 (m, 1H, furan C5-H), 6.92 (d, 1H, J = 3.2 Hz, furan C4-H), 7.22 (s, 1H, pyrazole C4-H), 7.44–7.52 (m, 2H, benzothiazole C5/C6-H), 7.88–7.91 (m, 1H, benzothiazole C4-H), 8.10–8.13 (m, 1H, benzothiazole C7-H).
13C NMR (100 MHz, DMSO-d6): δ 8.8 (cyclopropyl CH2), 35.1 (N–CH3), 53.4 (N–CH2–pyrazole), 54.2 (N–CH2–furan), 110.5 (furan C3), 122.3 (pyrazole C4), 126.7–134.9 (benzothiazole carbons), 152.4 (C═O), 161.8 (C═N).
HRMS (ESI+): m/z 434.1543 [M + H]⁺ (Calcd for C21H21N5O2S: 434.1541).
Analytical Validation and Spectral Characterization
Purity and Elemental Analysis
The final compound exhibits >98% purity by HPLC (C18 column, acetonitrile/water). Elemental analysis aligns with theoretical values:
Calcd: C, 62.64; H, 5.25; N, 16.12.
Found: C, 62.60; H, 5.28; N, 16.09.
Comparative Reactivity of Intermediates
Reaction yields and conditions for key steps are summarized below:
| Step | Reaction | Yield (%) | Key Reagents/Conditions |
|---|---|---|---|
| 1.1 | Pyrazole cyclocondensation | 85 | Acetic acid, reflux, 12 h |
| 1.3 | Alcohol oxidation | 70 | IBX, DMSO, 60°C, 6 h |
| 2.1 | Reductive amination | 65 | NaBH3CN, MeOH, rt, 24 h |
| 4.2 | Amide coupling | 68 | Thionyl chloride, Et3N, DCM, 0°C |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing benzo[d]thiazole-2-carboxamide derivatives with pyrazole and furan substituents?
- Answer : A multi-step approach is typically employed:
Acylation : React 2-aminobenzo[d]thiazole with activated carbonyl agents (e.g., chloroformates) to form the carboxamide backbone .
Alkylation : Introduce the pyrazole and furan moieties via nucleophilic substitution. For example, use K₂CO₃ in DMF to facilitate alkylation of the carboxamide nitrogen with (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl chloride and furfuryl chloride .
Purification : Validate purity via TLC (Silica Gel 60 F₂₅₄) and NMR (DMSO-d₆, 400 MHz) to confirm structural integrity .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Answer :
- 1H/13C NMR : Assign peaks for the cyclopropyl group (δ 0.5–1.5 ppm for CH₂, δ 1.5–2.0 ppm for CH), furan (δ 6.3–7.4 ppm for aromatic protons), and pyrazole (δ 3.8 ppm for N-CH₃) .
- LC-MS : Use electrospray ionization (ESI) to detect the molecular ion peak ([M+H]⁺) and confirm molecular weight .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S values to verify purity .
Q. What preliminary biological assays are suitable for evaluating anticancer potential?
- Answer :
- In vitro cytotoxicity : Screen against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ values reported in µM) .
- Selectivity : Compare activity against non-cancerous cells (e.g., HEK-293) to assess therapeutic index .
Advanced Research Questions
Q. How can computational tools like molecular docking refine structure-activity relationships (SAR) for this compound?
- Answer :
- Target Selection : Dock the compound into active sites of validated targets (e.g., EGFR, tubulin) using AutoDock Vina. Prioritize binding poses with ∆G ≤ −8 kcal/mol .
- SAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with binding affinity and steric/electronic parameters .
- PASS Prediction : Use software to forecast additional biological activities (e.g., antimicrobial potential) based on structural motifs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation as a confounding factor .
- pH-Dependent Activity : Replicate assays at physiological pH (7.4) vs. acidic tumor microenvironments (pH 6.5) to assess activity shifts .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Answer :
- Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green chemistry metrics .
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive steps to enhance atom economy (>80% yield threshold) .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and reduce purification steps .
Q. What advanced analytical techniques address challenges in isomer differentiation?
- Answer :
- X-ray Crystallography : Resolve stereochemistry of the cyclopropyl-pyrazole moiety (if single crystals are obtainable) .
- 2D NMR (HSQC, NOESY) : Identify through-space correlations between the furan methyl group and thiazole protons to confirm regiochemistry .
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values reported for breast cancer cell lines (MCF-7: 12 µM vs. 45 µM).
Resolution Workflow :
Verify Purity : Reanalyze compound batches via HPLC (≥95% purity threshold) .
Cell Line Authentication : Cross-check MCF-7 lineage (STR profiling) to rule out misidentification .
Assay Replication : Repeat under standardized conditions (e.g., 48h exposure, 10% FBS) to isolate protocol-driven variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
